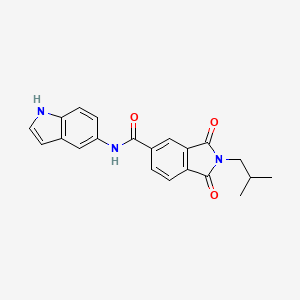
N-(1H-indol-5-yl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-5-yl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a useful research compound. Its molecular formula is C21H19N3O3 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1H-indol-5-yl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features an indole moiety and a dioxoisoindole structure, which are significant for its biological activity. The synthesis typically involves multi-step organic reactions that integrate various functional groups to enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 - 62.5 µg/mL |
| Escherichia coli | 40 µg/mL |
| Mycobacterium tuberculosis | 10 µg/mL (growth inhibition for 41 days) |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains such as MRSA .
Cytotoxicity and Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that it exhibits significant antiproliferative activity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | <10 |
| HeLa (cervical cancer) | <10 |
| MCF7 (breast cancer) | <10 |
The cytotoxic effects were attributed to the compound's ability to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Cycle Progression : The compound has been shown to arrest cells in mitosis, leading to the formation of monopolar spindles characteristic of kinesin spindle protein (KSP) inhibition .
- Reactive Oxygen Species (ROS) Scavenging : It demonstrates significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation, which contributes to its protective effects against oxidative stress in cells .
- Cytokine Modulation : The compound reduces the release of pro-inflammatory cytokines such as TNF-α in response to lipopolysaccharide (LPS) stimulation in macrophages .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against various bacterial strains. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at MIC values comparable to established antibiotics.
Case Study 2: Cancer Cell Line Testing
In vitro assays conducted on A549 lung cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a unique combination of an indole moiety and an isoindole framework, characterized by the following structural elements:
- Indole Ring : Known for its diverse biological activities.
- Dioxo Group : Enhances reactivity and potential biological interactions.
- Carboxamide Functional Group : Contributes to the compound's solubility and stability.
The molecular formula is C15H18N2O3, and it has a molecular weight of approximately 298.33 g/mol.
Biological Activities
Research indicates that compounds similar to N-(1H-indol-5-yl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of indole compounds can inhibit the growth of various bacterial strains. For instance, related compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Evaluation
In a study evaluating antimicrobial properties, certain derivatives showed diameter of inhibition zone (DIZ) values of 21 mm against Staphylococcus aureus and 22 mm against Bacillus subtilis. These results indicate promising potential for developing new antimicrobial agents .
Therapeutic Applications
Given its structural features and biological activities, this compound may have applications in:
- Antimicrobial Agents : The compound's ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
- Anticancer Research : Indole derivatives are often explored for their anticancer properties due to their ability to interact with various biological targets involved in cancer progression.
- Neuroprotective Agents : Research into indole derivatives suggests potential neuroprotective effects, making this compound a candidate for further exploration in neurodegenerative diseases.
Eigenschaften
Molekularformel |
C21H19N3O3 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
N-(1H-indol-5-yl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-12(2)11-24-20(26)16-5-3-14(10-17(16)21(24)27)19(25)23-15-4-6-18-13(9-15)7-8-22-18/h3-10,12,22H,11H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
QHXHCESIDXNBMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















